molecular formula C11H14N2O5S2 B1432705 Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate CAS No. 2034455-56-4

Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate

Cat. No.: B1432705
CAS No.: 2034455-56-4
M. Wt: 318.4 g/mol
InChI Key: DGQMQRJHYSWOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is a useful research compound. Its molecular formula is C11H14N2O5S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cycloaddition and Cyclocondensation Reactions : A study by Sokolov et al. (2012) explored the behavior of a similar compound, Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions. These reactions yielded derivatives like thiazolo[3,2-a][1,3,5]triazine and various dihydroimidazo[2,1-b]thiazol derivatives (Sokolov, Aksinenko, Epishina, & Goreva, 2012).

  • Monoamine Oxidase Inhibitory Activity : In 2019, Ahmad et al. reported the synthesis of 2‐amino‐6‐benzyl‐4‐phenyl‐4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides, which involved a similar chemical structure. These compounds were identified as selective inhibitors of monoamine oxidase A and B, highlighting their potential in biochemical applications (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).

  • Optical Resolution and Chiral Synthesis : Research by Yodo et al. (1988) focused on the optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, a compound structurally related to the target molecule. This study emphasized the significance of optical resolution and chiral synthesis in producing enantiomers, crucial for pharmaceutical applications (Yodo, Matsushita, Ohsugi, & Harada, 1988).

  • Synthesis of Isotopically Labeled Compounds : Feil et al. (1988) described methods for synthesizing isotopically labeled methanesulfinic acid, which is related to the methanesulfonate component of the target molecule. This highlights the compound's role in creating labeled substances for scientific studies (Feil, Huwe, Dulik, & Fenselaum, 1988).

Biochemical Analysis

Biochemical Properties

Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity . This compound may also activate certain enzymes, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, thiazole derivatives can affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins . This compound may also influence metabolic flux and the levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Thiazole derivatives can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, the compound may bind to proteins that facilitate its distribution to specific cellular compartments or tissues. This localization can impact its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects.

Properties

IUPAC Name

methanesulfonic acid;methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.CH4O3S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11;1-5(2,3)4/h3-5,11H,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMQRJHYSWOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate
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Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate
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Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate
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